Cas no 1273567-57-9 (4-(Azetidin-2-ylmethyl)morpholine)

4-(Azetidin-2-ylmethyl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-(AZETIDIN-2-YLMETHYL)MORPHOLINE
- 4-[(azetidin-2-yl)methyl]morpholine
- 4-((azetidin-2-yl)methyl)morpholine
- 4-(Azetidin-2-ylmethyl)morpholine
-
- Inchi: 1S/C8H16N2O/c1-2-9-8(1)7-10-3-5-11-6-4-10/h8-9H,1-7H2
- InChI Key: RHTVLWKZJPAQBI-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CC1CCN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- XLogP3: -0.3
- Topological Polar Surface Area: 24.5
4-(Azetidin-2-ylmethyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693974-2.5g |
4-[(azetidin-2-yl)methyl]morpholine |
1273567-57-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-693974-10.0g |
4-[(azetidin-2-yl)methyl]morpholine |
1273567-57-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087831-1g |
4-(Azetidin-2-ylmethyl)morpholine |
1273567-57-9 | 95% | 1g |
¥5481.0 | 2023-04-03 | |
Enamine | EN300-693974-5.0g |
4-[(azetidin-2-yl)methyl]morpholine |
1273567-57-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
Enamine | EN300-693974-0.1g |
4-[(azetidin-2-yl)methyl]morpholine |
1273567-57-9 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-693974-0.05g |
4-[(azetidin-2-yl)methyl]morpholine |
1273567-57-9 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
Enamine | EN300-693974-0.5g |
4-[(azetidin-2-yl)methyl]morpholine |
1273567-57-9 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-693974-0.25g |
4-[(azetidin-2-yl)methyl]morpholine |
1273567-57-9 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
Enamine | EN300-693974-1.0g |
4-[(azetidin-2-yl)methyl]morpholine |
1273567-57-9 | 95.0% | 1.0g |
$770.0 | 2025-03-12 |
4-(Azetidin-2-ylmethyl)morpholine Related Literature
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on 4-(Azetidin-2-ylmethyl)morpholine
4-(Azetidin-2-ylmethyl)morpholine: A Comprehensive Overview
The compound 4-(Azetidin-2-ylmethyl)morpholine, identified by the CAS number 1273567-57-9, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of morpholine, a six-membered ring containing oxygen and nitrogen atoms, which is widely used as a building block in drug discovery. The integration of an azetidine moiety into the morpholine framework introduces unique chemical and biological properties, making it a promising candidate for various applications.
Recent studies have highlighted the potential of 4-(Azetidin-2-ylmethyl)morpholine in the development of novel therapeutic agents. Researchers have explored its role as a ligand in metalloenzyme inhibition, particularly in zinc-dependent enzymes such as matrix metalloproteinases (MMPs). These enzymes are implicated in diseases like cancer, arthritis, and cardiovascular disorders, making this compound a valuable tool in drug design.
The synthesis of 4-(Azetidin-2-ylmethyl)morpholine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the azetidine ring through cyclization reactions and subsequent coupling with morpholine derivatives. The optimization of these reactions has led to higher yields and improved purity, which are critical for its application in preclinical studies.
In terms of pharmacokinetics, 4-(Azetidin-2-ylmethyl)morpholine exhibits favorable absorption and distribution properties. Preclinical data suggest that it has good bioavailability and minimal toxicity, making it a suitable candidate for further development. Additionally, its ability to penetrate the blood-brain barrier has raised interest in its potential use for treating central nervous system disorders.
The structural versatility of 4-(Azetidin-2-ylmethyl)morpholine allows for further functionalization to enhance its therapeutic potential. Researchers are actively exploring modifications to improve its selectivity, stability, and efficacy. For instance, the introduction of electron-withdrawing groups has been shown to enhance its binding affinity to target enzymes.
In conclusion, 4-(Azetidin-2-ylmethyl)morpholine, with its unique chemical structure and promising biological properties, represents a significant advancement in the field of medicinal chemistry. As research continues to uncover its full potential, this compound is poised to play a crucial role in the development of innovative therapeutic agents.
1273567-57-9 (4-(Azetidin-2-ylmethyl)morpholine) Related Products
- 502762-92-7(3,6-Difluoro-2-hydroxybenzaldehyde)
- 2185590-66-1(N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide)
- 1804153-82-9(2-Bromo-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-1-one)
- 3460-20-6(1,2,3-tribromo-5-nitrobenzene)
- 2361655-89-0(N-(5-fluoro-2-propoxyphenyl)prop-2-enamide)
- 1804864-32-1(3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-methanol)
- 868965-43-9(2-(3-methoxynaphthalene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 2248326-91-0(2-bromo-3-(difluoromethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine)
- 841212-02-0(1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 946240-56-8(7-(furan-2-yl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)



